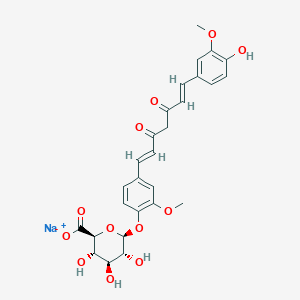
3-(Perfluorobutyl)propyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluorobutyl)propyl acrylate is a fluorinated acrylate monomer with the molecular formula C10H9F9O2 and a molecular weight of 332.16 g/mol . This compound is characterized by the presence of a perfluorobutyl group attached to a propyl acrylate backbone, which imparts unique properties such as high chemical and thermal stability, low surface energy, and resistance to solvents and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Perfluorobutyl)propyl acrylate can be synthesized through a free radical polymerization method. The process involves the reaction of perfluorobutyl iodide with allyl acrylate in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale free radical polymerization. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorobutyl)propyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorobutyl carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Perfluorobutyl carboxylic acids.
Reduction: Perfluorobutyl propanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
3-(Perfluorobutyl)propyl acrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Perfluorobutyl)propyl acrylate involves its ability to undergo free radical polymerization, forming long-chain polymers with unique properties. The perfluorobutyl group provides hydrophobic and oleophobic characteristics, while the acrylate group allows for cross-linking and polymer network formation . The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other monomers, resulting in a stable polymer matrix .
Comparison with Similar Compounds
- 2-(Perfluorodecyl)ethyl acrylate
- 2-(Perfluorobutyl)ethyl acrylate
- 2-(Perfluorodecyl)ethyl methacrylate
- BIS(1H,1H,2H,2H-PERFLUOROOCTYL)MALEATE
Comparison: 3-(Perfluorobutyl)propyl acrylate is unique due to its specific combination of a perfluorobutyl group and a propyl acrylate backbone. This structure imparts a balance of hydrophobicity, chemical resistance, and polymerizability that is not found in other similar compounds. For example, 2-(Perfluorodecyl)ethyl acrylate has a longer perfluorocarbon chain, which may provide higher hydrophobicity but lower flexibility compared to this compound .
Properties
CAS No. |
443145-46-8 |
|---|---|
Molecular Formula |
C10H9F9O2 |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptyl prop-2-enoate |
InChI |
InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(11,12)8(13,14)9(15,16)10(17,18)19/h2H,1,3-5H2 |
InChI Key |
LXCDRWZGUKTECU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


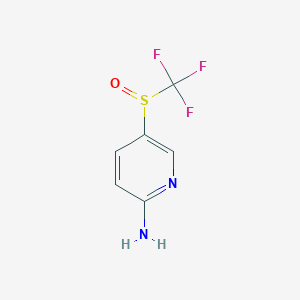
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)
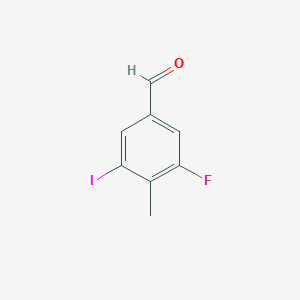
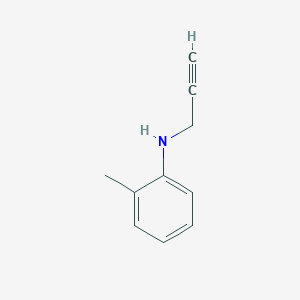


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
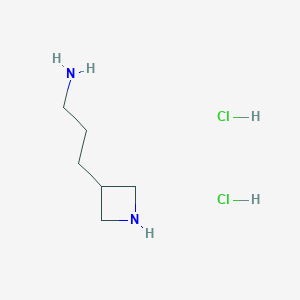
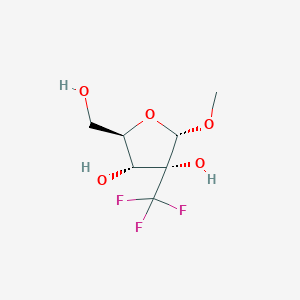

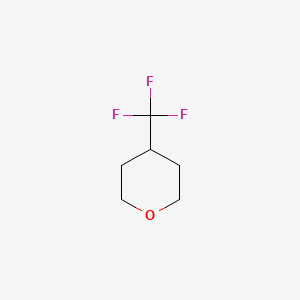
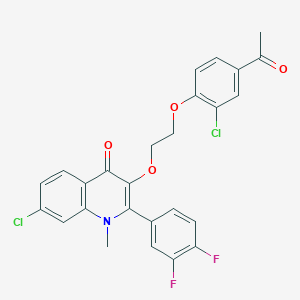
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
